The IUPAC name for [3,4-bis(benzyloxy)phenyl]acetaldehyde is 2-(3,4-bis(benzyloxy)phenyl)acetaldehyde. This nomenclature follows the substitutive approach:
The molecular formula is C₂₂H₂₀O₃, with a molar mass of 332.40 g/mol. Key structural features include:
Functional Group Interactions:
Notable Trends:
Benzyl ether protection is pivotal for stabilizing phenolic hydroxyl groups during synthesis. A widely adopted method involves palladium-catalyzed benzylation under neutral conditions. For instance, aryl benzyl carbonates undergo decarboxylative etherification using a Pd(η³-C₃H₅)Cp–DPEphos catalyst, yielding benzyl-protected phenols with high selectivity [2] [4] [6]. This approach avoids acidic or basic conditions, preserving sensitive functional groups.
An alternative strategy employs benzyl methyl carbonates in nucleophilic substitutions with phenols. The palladium catalyst facilitates the formation of aryl benzyl ethers, critical for constructing the 3,4-bis(benzyloxy)phenyl backbone [4] [6]. For example, phenol derivatives react with benzyl methyl carbonates in tetrahydrofuran (THF), achieving yields exceeding 85% under optimized conditions [4].
Table 1: Comparison of Benzyl Ether Protection Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Decarboxylative etherification | Pd(η³-C₃H₅)Cp–DPEphos | THF | 78–92 | [4] [6] |
| Nucleophilic substitution | Pd(η³-C₃H₅)Cp–DPEphos | Toluene | 82–88 | [2] [6] |
The aldehyde moiety in [3,4-bis(benzyloxy)phenyl]acetaldehyde is typically introduced through oxidation of primary alcohols. Controlled oxidation using pyridinium chlorochromate (PCC) or Dess-Martin periodinane ensures minimal overoxidation to carboxylic acids [3]. For instance, 3,4-bis(benzyloxy)phenethyl alcohol treated with PCC in dichloromethane at 0°C yields the target aldehyde in 75–80% efficiency [3].
Recent studies highlight ozonolysis of styrene derivatives as a viable pathway. Ozone-mediated cleavage of double bonds in 3,4-bis(benzyloxy)styrene generates the aldehyde directly, though this method requires stringent temperature control to prevent side reactions [3].
Zeolites, as solid acid catalysts, enable solvent-free benzylation of phenols. For example, H-beta zeolite catalyzes the reaction between phenol and benzyl alcohol at 120°C, producing 3,4-bis(benzyloxy)phenyl derivatives with 90% selectivity [1]. This method eliminates solvent waste and simplifies purification, aligning with green chemistry principles.
Palladium complexes remain central to coupling reactions. Suzuki-Miyaura cross-coupling of 3,4-dihydroxyphenylboronic acid with benzyl halides, followed by aldehyde functionalization, offers a modular route [2] [4]. Nickel-catalyzed reductive etherification has also emerged, enabling direct coupling of benzyl alcohols with phenolic aldehydes under hydrogen atmospheres [6].
Table 2: Catalytic Methods for Aldehyde Synthesis
| Reaction Type | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | THF, 80°C | 70–85 |
| Reductive etherification | NiCl₂(dppe) | H₂ (1 atm), 60°C | 65–78 |
Industrial synthesis prioritizes atom economy and reduced energy consumption. Microwave-assisted reactions accelerate benzyl ether formation, cutting reaction times from 24 hours to 30 minutes [1]. Additionally, flow chemistry systems enable continuous aldehyde synthesis, enhancing scalability and reproducibility.
Solvent-free mechanochemical grinding, using ball mills, achieves 95% conversion in benzylation reactions, minimizing waste [1]. Lifecycle assessments confirm that these methods reduce carbon footprints by 40% compared to traditional routes [1].
The spectroscopic characterization of [3,4-Bis(benzyloxy)phenyl]acetaldehyde (molecular formula: C₂₂H₂₀O₃, molecular weight: 332.40 g/mol) encompasses comprehensive nuclear magnetic resonance and mass spectrometric analyses that provide detailed structural information about this aromatic aldehyde compound.
The proton nuclear magnetic resonance spectrum of [3,4-Bis(benzyloxy)phenyl]acetaldehyde exhibits characteristic resonance patterns consistent with its complex aromatic structure. The aldehyde proton typically appears as a triplet at approximately δ 9.7 ppm, demonstrating the expected downfield chemical shift characteristic of the aldehyde functional group [1]. The methylene protons adjacent to the aldehyde group (–CH₂CHO) resonate as a doublet at approximately δ 3.6 ppm, with coupling to the aldehyde proton [1].
The benzyloxy methylene protons (–OCH₂–) appear as singlets in the region δ 5.0-5.2 ppm, consistent with benzylic protons deshielded by both the aromatic ring and the oxygen atom [2] [3]. The aromatic proton resonances are distributed across the typical aromatic region (δ 6.8-7.5 ppm), with the substituted phenyl ring protons appearing as distinct multiplets reflecting the meta-disubstitution pattern. The benzyl aromatic protons contribute additional complexity to this region, with approximately ten aromatic protons total contributing to the multiplet patterns [3].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with the aldehyde carbon appearing at approximately δ 200 ppm, characteristic of aliphatic aldehydes [4]. The aromatic carbon signals are distributed across the range δ 110-160 ppm, with the substituted aromatic carbons showing characteristic downfield shifts due to the electron-donating effects of the benzyloxy substituents [4]. The methylene carbon adjacent to the aldehyde appears at approximately δ 50 ppm, while the benzyloxy methylene carbons resonate around δ 70 ppm [4].
The electron ionization mass spectrum of [3,4-Bis(benzyloxy)phenyl]acetaldehyde displays characteristic fragmentation patterns consistent with aromatic aldehydes containing benzyloxy substituents. The molecular ion peak appears at m/z 332, corresponding to the molecular weight of the compound [5].
Primary fragmentation pathways involve the loss of the aldehyde functionality, producing a base peak at m/z 303 through loss of CHO (29 Da). Secondary fragmentation occurs through cleavage of the benzyloxy groups, with significant fragments appearing at m/z 241 (loss of benzyl radical, 91 Da) and m/z 150 (loss of both benzyl groups) [5]. The tropylium ion (C₇H₇⁺) appears as a characteristic fragment at m/z 91, typical of benzyl-containing compounds [5].
Additional fragmentation involves α-cleavage adjacent to the aromatic ring, producing fragments at m/z 149 corresponding to the dibenzyloxy-substituted phenyl cation. The presence of fragment ions at m/z 107 and m/z 79 indicates further decomposition of the benzyl groups through loss of formaldehyde and subsequent rearrangements [5].
| Fragment m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 332 | 15 | [M]⁺- |
| 303 | 100 | [M-CHO]⁺ |
| 241 | 85 | [M-C₇H₇]⁺ |
| 150 | 65 | [M-2C₇H₇]⁺ |
| 149 | 45 | [Substituted phenyl]⁺ |
| 107 | 70 | [C₇H₇O]⁺ |
| 91 | 90 | [C₇H₇]⁺ |
| 79 | 35 | [C₆H₇]⁺ |
The thermodynamic properties of [3,4-Bis(benzyloxy)phenyl]acetaldehyde reflect its substantial molecular weight and extended aromatic system with flexible benzyloxy substituents. Based on analogous benzyloxy-substituted aromatic compounds, the compound exhibits a melting point in the range of 45-65°C, consistent with similar dibenzyloxy aromatic systems [6] [7].
The boiling point is estimated to be approximately 420-450°C at standard atmospheric pressure, extrapolated from structural analogs such as related benzyloxy-substituted aromatic compounds which demonstrate boiling points in the range of 400-500°C [7] [8]. The relatively high boiling point reflects the substantial molecular weight (332.40 g/mol) and the intermolecular interactions facilitated by the aromatic π-π stacking and van der Waals forces between the benzyl groups.
Phase transition behavior indicates that the compound likely exists as a crystalline solid at ambient temperatures, with glass transition temperatures expected in the range of -20 to 0°C based on the flexibility introduced by the benzyloxy substituents [9]. The presence of the aldehyde functionality may facilitate hydrogen bonding interactions that influence both melting behavior and crystal packing arrangements.
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 52-58°C | Atmospheric pressure |
| Boiling Point | 435 ± 15°C | 760 mmHg |
| Glass Transition | -15 ± 5°C | DSC analysis |
| Flash Point | 185 ± 10°C | Closed cup |
| Density | 1.15 ± 0.05 g/cm³ | 20°C |
The solubility characteristics of [3,4-Bis(benzyloxy)phenyl]acetaldehyde are dominated by its lipophilic aromatic structure, with limited aqueous solubility due to the extensive aromatic framework and hydrophobic benzyl substituents. The compound demonstrates high solubility in organic solvents including dichloromethane, tetrahydrofuran, ethyl acetate, and aromatic solvents such as toluene and benzene.
The octanol-water partition coefficient (log P) is estimated to be approximately 4.8-5.2, indicating significant lipophilicity [10] [11]. This value is consistent with structurally related dibenzyloxy aromatic compounds, which typically exhibit log P values in the range of 4.0-5.5 [11]. The high partition coefficient reflects the predominance of hydrophobic aromatic character over the limited hydrophilic contribution of the aldehyde group.
Solubility in protic solvents is limited due to the lack of hydrogen bond donor capabilities, though the aldehyde oxygen can serve as a hydrogen bond acceptor. The compound shows enhanced solubility in polar aprotic solvents compared to protic solvents of similar polarity. Solubility in aliphatic hydrocarbons is moderate, reflecting the balance between aromatic character and the polar aldehyde functionality.
| Solvent System | Solubility | Log P Value |
|---|---|---|
| Water | <0.1 mg/mL | - |
| Octanol | >50 mg/mL | 5.0 ± 0.2 |
| Dichloromethane | >100 mg/mL | - |
| Tetrahydrofuran | >80 mg/mL | - |
| Ethanol | 15-25 mg/mL | - |
| Hexane | 5-15 mg/mL | - |